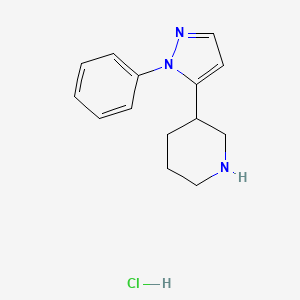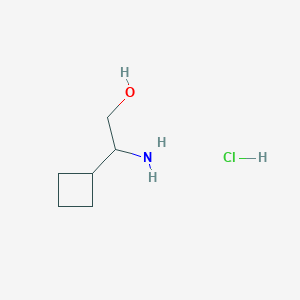
2-Amino-2-cyclobutylethan-1-ol hydrochloride
Vue d'ensemble
Description
2-Amino-2-cyclobutylethan-1-ol hydrochloride, also known as ACE, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicine. ACE is a cyclic amino alcohol that contains a cyclobutyl ring and an amino group. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 2-Amino-2-cyclobutylethan-1-ol hydrochloride is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell proliferation, inflammation, and viral replication. 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory properties. 2-Amino-2-cyclobutylethan-1-ol hydrochloride has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB has been shown to reduce inflammation in animal models of inflammatory diseases. Finally, 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to inhibit the replication of HIV and HSV by interfering with viral entry and replication.
Biochemical and Physiological Effects
2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit viral replication. Additionally, 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to modulate the immune response by regulating the production of cytokines and chemokines. 2-Amino-2-cyclobutylethan-1-ol hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-2-cyclobutylethan-1-ol hydrochloride in lab experiments is its high solubility in water and ethanol. This makes it easy to prepare solutions of the compound for use in experiments. Additionally, 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. One limitation of using 2-Amino-2-cyclobutylethan-1-ol hydrochloride in lab experiments is its cost. The compound is relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-Amino-2-cyclobutylethan-1-ol hydrochloride. One direction is to investigate the mechanism of action of 2-Amino-2-cyclobutylethan-1-ol hydrochloride in more detail. This will help to better understand how the compound exerts its anti-tumor, anti-inflammatory, and antiviral effects. Another direction is to explore the potential of 2-Amino-2-cyclobutylethan-1-ol hydrochloride as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Finally, future research could focus on developing more efficient synthesis methods for 2-Amino-2-cyclobutylethan-1-ol hydrochloride to reduce the cost of the compound and make it more accessible for research purposes.
Conclusion
2-Amino-2-cyclobutylethan-1-ol hydrochloride is a compound that has potential applications in the field of medicine. It has been shown to have anti-tumor, anti-inflammatory, and antiviral properties. The compound has a well-defined synthesis method and has been studied extensively for its biochemical and physiological effects. While there are limitations to using 2-Amino-2-cyclobutylethan-1-ol hydrochloride in lab experiments, its high solubility and low toxicity make it a safe and effective compound to use in research. Future research on 2-Amino-2-cyclobutylethan-1-ol hydrochloride could lead to the development of new therapies for cancer, inflammatory diseases, and viral infections.
Applications De Recherche Scientifique
2-Amino-2-cyclobutylethan-1-ol hydrochloride has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-Amino-2-cyclobutylethan-1-ol hydrochloride has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
IUPAC Name |
2-amino-2-cyclobutylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSWVFGGDBVAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclobutylethan-1-ol hydrochloride | |
CAS RN |
1955516-27-4 | |
| Record name | 2-amino-2-cyclobutylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride](/img/structure/B3391588.png)
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B3391590.png)
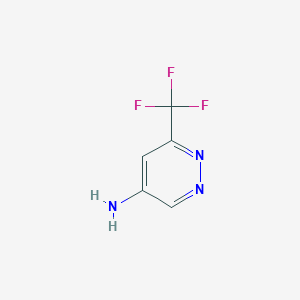

![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B3391612.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3391620.png)

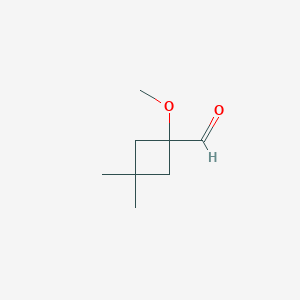
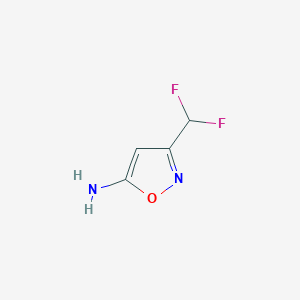
![2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one](/img/structure/B3391646.png)
![tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B3391650.png)
